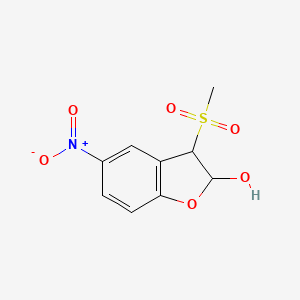

3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol

Description

3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is an organic compound that features a benzofuran ring substituted with a methylsulfonyl group and a nitro group

Properties

Molecular Formula |

C9H9NO6S |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

3-methylsulfonyl-5-nitro-2,3-dihydro-1-benzofuran-2-ol |

InChI |

InChI=1S/C9H9NO6S/c1-17(14,15)8-6-4-5(10(12)13)2-3-7(6)16-9(8)11/h2-4,8-9,11H,1H3 |

InChI Key |

OPLBVKMIFSBWJN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzofuran derivative followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods may also employ catalysts to accelerate the reactions and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

Substitution: The methylsulfonyl group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted benzofuran derivatives can be obtained, depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

3-(Methylsulfonyl)-2,3-dihydrobenzofuran-2-ol: Lacks the nitro group, which may result in different reactivity and biological activity.

5-Nitro-2,3-dihydrobenzofuran-2-ol: Lacks the methylsulfonyl group, affecting its solubility and stability.

3-(Methylsulfonyl)-5-nitrobenzofuran: Similar structure but without the dihydro component, leading to different chemical properties.

Uniqueness

3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is unique due to the presence of both the nitro and methylsulfonyl groups on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol (CAS No. 1707568-07-7) is a member of the benzofuran class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings and case studies.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H11N O4S |

| Molecular Weight | 229.26 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 526.6 ± 50 °C |

| Lipophilicity | Moderate |

The compound features a methylsulfonyl group and a nitro group, which are significant for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of benzofuran compounds exhibit notable antimicrobial activities. For instance, studies on related compounds have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the nitro group in 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is thought to enhance its antimicrobial efficacy by disrupting microbial cellular processes .

Anticancer Activity

Several studies have explored the anticancer potential of nitro-substituted benzofurans. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific activity of 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol against these cell lines remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol may possess similar anti-inflammatory activity, potentially benefiting conditions characterized by chronic inflammation .

Study on Antimicrobial Effectiveness

A study focused on synthesizing and testing various nitrobenzofuran derivatives revealed that some exhibited significant trichomonacidal activity at concentrations as low as 10 µg/mL. The results indicated that structural modifications could enhance biological activity, suggesting that similar approaches could be applied to 3-(Methylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol to optimize its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.